molecular formula C17H13BrN2OS2 B10957465 (5Z)-2-(4-bromoanilino)-5-[(4-methylsulfanylphenyl)methylidene]-1,3-thiazol-4-one

(5Z)-2-(4-bromoanilino)-5-[(4-methylsulfanylphenyl)methylidene]-1,3-thiazol-4-one

Cat. No.: B10957465
M. Wt: 405.3 g/mol
InChI Key: FXVIGUIYDFATFM-GDNBJRDFSA-N
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Description

The compound (5Z)-2-(4-bromoanilino)-5-[(4-methylsulfanylphenyl)methylidene]-1,3-thiazol-4-one is a synthetic organic molecule known for its unique structural features and potential applications in various scientific fields. This compound contains a thiazolone core, substituted with a bromoanilino group and a methylsulfanylphenylmethylidene moiety, which contribute to its distinctive chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-2-(4-bromoanilino)-5-[(4-methylsulfanylphenyl)methylidene]-1,3-thiazol-4-one typically involves a multi-step process:

  • Formation of the Thiazolone Core: : The initial step involves the synthesis of the thiazolone core. This can be achieved by reacting a suitable thioamide with an α-haloketone under basic conditions to form the thiazolone ring.

  • Introduction of the Bromoanilino Group: : The next step involves the introduction of the 4-bromoanilino group. This can be accomplished by nucleophilic substitution of the thiazolone with 4-bromoaniline in the presence of a suitable base, such as sodium hydride or potassium carbonate.

  • Addition of the Methylsulfanylphenylmethylidene Moiety: : The final step involves the condensation of the intermediate with 4-methylsulfanylbenzaldehyde under acidic or basic conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This could involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the methylsulfanyl group, leading to the formation of sulfoxides or sulfones.

  • Reduction: : Reduction reactions can target the imine or thiazolone functionalities, potentially converting them to amines or thiazolidines, respectively.

  • Substitution: : The bromoanilino group can participate in various substitution reactions, such as nucleophilic aromatic substitution, where the bromine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under conditions such as heating or the presence of a catalyst.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines or thiazolidines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

In biological research, (5Z)-2-(4-bromoanilino)-5-[(4-methylsulfanylphenyl)methylidene]-1,3-thiazol-4-one may be investigated for its potential biological activities, such as antimicrobial, anticancer, or enzyme inhibition properties. Its structural features make it a candidate for drug discovery and development.

Medicine

In medicine, the compound could be explored for therapeutic applications. Its potential to interact with biological targets, such as enzymes or receptors, makes it a promising candidate for the development of new pharmaceuticals.

Industry

In the industrial sector, this compound might be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties. It could also find applications in the production of specialty chemicals or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of (5Z)-2-(4-bromoanilino)-5-[(4-methylsulfanylphenyl)methylidene]-1,3-thiazol-4-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The bromoanilino and methylsulfanylphenylmethylidene groups could facilitate binding to these targets, leading to inhibition or modulation of their activity. The thiazolone core may also play a role in stabilizing the compound-target complex.

Comparison with Similar Compounds

Similar Compounds

    (5Z)-2-(4-chloroanilino)-5-[(4-methylsulfanylphenyl)methylidene]-1,3-thiazol-4-one: Similar structure with a chlorine atom instead of bromine.

    (5Z)-2-(4-fluoroanilino)-5-[(4-methylsulfanylphenyl)methylidene]-1,3-thiazol-4-one: Similar structure with a fluorine atom instead of bromine.

    (5Z)-2-(4-methoxyanilino)-5-[(4-methylsulfanylphenyl)methylidene]-1,3-thiazol-4-one: Similar structure with a methoxy group instead of bromine.

Uniqueness

The presence of the bromoanilino group in (5Z)-2-(4-bromoanilino)-5-[(4-methylsulfanylphenyl)methylidene]-1,3-thiazol-4-one imparts unique reactivity and potential biological activity compared to its analogs. The bromine atom can participate in specific interactions, such as halogen bonding, which can enhance the compound’s binding affinity to biological targets. Additionally, the combination of the thiazolone core with the methylsulfanylphenylmethylidene moiety provides a distinct electronic and steric environment, influencing its chemical behavior and applications.

Properties

Molecular Formula

C17H13BrN2OS2

Molecular Weight

405.3 g/mol

IUPAC Name

(5Z)-2-(4-bromophenyl)imino-5-[(4-methylsulfanylphenyl)methylidene]-1,3-thiazolidin-4-one

InChI

InChI=1S/C17H13BrN2OS2/c1-22-14-8-2-11(3-9-14)10-15-16(21)20-17(23-15)19-13-6-4-12(18)5-7-13/h2-10H,1H3,(H,19,20,21)/b15-10-

InChI Key

FXVIGUIYDFATFM-GDNBJRDFSA-N

Isomeric SMILES

CSC1=CC=C(C=C1)/C=C\2/C(=O)NC(=NC3=CC=C(C=C3)Br)S2

Canonical SMILES

CSC1=CC=C(C=C1)C=C2C(=O)NC(=NC3=CC=C(C=C3)Br)S2

Origin of Product

United States

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